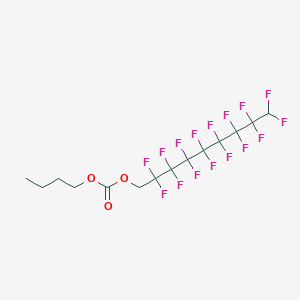

Triacontane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-hexatetracontafluoro-13,18-diiodo-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triacontane is a straight-chain hydrocarbon with the molecular formula C₃₀H₆₂ . It belongs to the class of alkanes, specifically a n-alkane . The name “triacontane” reflects its thirty carbon atoms (tri = three, cont = ten). It is a colorless, odorless solid at room temperature and is found in natural waxes, such as beeswax and carnauba wax. Triacontane’s long carbon chain imparts interesting properties, making it a subject of scientific curiosity and practical applications.

准备方法

2.1 Synthetic Routes: Triacontane can be synthesized through various methods:

Hydrogenation of Alkynes: Starting from a suitable alkyne, hydrogenation using a metal catalyst (such as palladium on carbon) converts the triple bond to a single bond, yielding triacontane.

Oligomerization of Ethylene: Ethylene (C₂H₄) can undergo oligomerization (repeated addition of ethylene units) to form longer hydrocarbon chains, including triacontane.

Fischer-Tropsch Synthesis: In this industrial process, carbon monoxide and hydrogen react over iron or cobalt catalysts to produce a mixture of hydrocarbons, including triacontane.

2.2 Industrial Production: Triacontane is not produced on a large scale due to its limited commercial applications. it can be isolated from natural waxes or synthesized in small quantities for research purposes.

化学反应分析

Triacontane primarily undergoes combustion reactions (oxidation) to form carbon dioxide and water. It is relatively inert under normal conditions, which contributes to its stability in waxes. Common reagents for combustion include oxygen and heat.

科学研究应用

4.1 Chemistry:

Reference Compound: Triacontane serves as a reference compound for studying the physical properties of long-chain alkanes.

Chromatography: Its straight-chain structure makes it useful as a retention index standard in gas chromatography.

Skin Barrier Function: Triacontane’s presence in natural waxes contributes to their water-repellent properties, protecting the skin.

Drug Delivery: Researchers explore its potential as a carrier in drug delivery systems due to its biocompatibility.

Cosmetics: Triacontane finds applications in cosmetics, especially as an emollient and skin-conditioning agent.

Lubricants: Its long carbon chain provides lubricating properties in certain formulations.

作用机制

Triacontane’s mechanism of action is not well-studied, given its limited reactivity. its long hydrocarbon chain likely contributes to its protective and lubricating effects.

相似化合物的比较

Triacontane shares similarities with other long-chain alkanes, such as dotriacontane (32 carbons) and tetratriacontane (34 carbons). Its uniqueness lies in its thirty-carbon backbone and specific applications.

属性

CAS 编号 |

1980054-47-4 |

|---|---|

分子式 |

C30H14F46I2 |

分子量 |

1502.2 g/mol |

IUPAC 名称 |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-hexatetracontafluoro-13,18-diiodotriacontane |

InChI |

InChI=1S/C30H14F46I2/c31-9(32,11(35,36)13(39,40)15(43,44)17(47,48)19(51,52)21(55,56)23(59,60)25(63,64)27(67,68)29(71,72)73)5-7(77)3-1-2-4-8(78)6-10(33,34)12(37,38)14(41,42)16(45,46)18(49,50)20(53,54)22(57,58)24(61,62)26(65,66)28(69,70)30(74,75)76/h7-8H,1-6H2 |

InChI 键 |

ODLGRDWVCFZTLM-UHFFFAOYSA-N |

规范 SMILES |

C(CCC(CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CC(CC(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)

![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)